molecular formula C23H22BrClN4 B10928676 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10928676
M. Wt: 469.8 g/mol
InChI Key: HONQZHCCRWEDFM-UHFFFAOYSA-N
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Description

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine, chlorine, and multiple methyl groups, making it a unique and versatile molecule in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger heterocyclic systems .

Scientific Research Applications

4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

The uniqueness of 4-bromo-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22BrClN4

Molecular Weight

469.8 g/mol

IUPAC Name

4-bromo-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C23H22BrClN4/c1-14-5-7-18(9-16(14)3)22-21(24)23(19-8-6-15(2)17(4)10-19)29(27-22)13-28-12-20(25)11-26-28/h5-12H,13H2,1-4H3

InChI Key

HONQZHCCRWEDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC(=C(C=C4)C)C)Br)C

Origin of Product

United States

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